molecular formula C23H25N3O2 B15215963 Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate CAS No. 823792-85-4

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate

Cat. No.: B15215963
CAS No.: 823792-85-4
M. Wt: 375.5 g/mol
InChI Key: JXHJNQLDGFLQOA-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a diethylamino group at position 4, phenyl groups at positions 2 and 6, and an ethyl ester moiety at position 5. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

The diethylamino group introduces steric bulk and electron-donating effects, which may enhance lipophilicity and influence binding interactions in biological systems. The phenyl groups at positions 2 and 6 likely contribute to stability and intermolecular interactions, while the ethyl ester at position 5 could serve as a synthetic handle for further derivatization.

Properties

CAS No.

823792-85-4

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O2/c1-4-26(5-2)22-19(23(27)28-6-3)20(17-13-9-7-10-14-17)24-21(25-22)18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3

InChI Key

JXHJNQLDGFLQOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diethylamine and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require the use of catalysts and solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions and Yields

Reaction TypeCatalysts/ReagentsSolventTemp (°C)Time (h)Yield (%)
CyclizationEthanol, refluxEthanol781270–85
Domino C–S/C–C CouplingWool-Pd(OAc)₂, Cu₂ODioxane1104888
Sonogashira CouplingWool-Pd(OAc)₂, CuTCDioxane1104879

Substitution Reactions

The ethylthio and diethylamino groups are key sites for nucleophilic displacement:

  • Grignard reagent interactions : Ethylthio substituents react with EtMgBr at −20°C in THF, replacing the thioether group with alkyl chains .

  • Arylboronic acid couplings : Pd/Cu systems facilitate Suzuki-Miyaura-type reactions, substituting sulfur with aryl groups (65–82% yields) .

Oxidation and Reduction

  • Oxidation : The ethylthio group (–S–Et) is oxidized to sulfoxides or sulfones using peroxide-based reagents, altering electronic properties for downstream applications.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the pyrimidine ring to dihydropyrimidines, enhancing solubility.

Cross-Coupling Reactions

The compound participates in palladium-mediated transformations:

  • Sonogashira coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Wool-Pd(OAc)₂/CuTC catalysis to install alkynyl groups .

  • Domino C–H activation : Sequential C–S and C–C bond formation with aryl halides and alkynes, achieving high atom economy .

Mechanistic Insights

  • Radical pathways : Triethylamine promotes oxidative cyclodimerization via nitroxyl radical intermediates, relevant to pyrimidine ring assembly .

  • DFT-supported mechanisms : Azirine ylide intermediates form during cycloadditions, validated by computational studies .

Scientific Research Applications

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and diphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Ethyl 4-(methylamino)-2,6-diphenylpyrimidine-5-carboxylate (CAS 131456-61-6)

  • Core Structure : Pyrimidine.
  • Substituents: Methylamino (position 4), phenyl (positions 2 and 6), ethyl ester (position 5).

Ethyl 4-(isopropylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

  • Core Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms).
  • Substituents : Isopropylsulfanyl (position 4), phenyl (position 1), ethyl ester (position 3).
  • Key Differences :
    • The pyridazine core alters electronic properties and hydrogen-bonding capacity compared to pyrimidine.
    • The isopropylsulfanyl group introduces sulfur-based reactivity and increased hydrophobicity.

Ethyl 4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

  • Core Structure : Thiophene (a five-membered aromatic ring with one sulfur atom).
  • Substituents : Methylsulfonyl (position 4), methylthio (position 5), ethyl ester (position 2).

Data Table: Structural and Commercial Comparison

Compound Name Core Structure Position 4 Substituent Position 5 Substituent CAS Number Suppliers
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate Pyrimidine Diethylamino Ethyl ester Not provided Unknown
Ethyl 4-(methylamino)-2,6-diphenylpyrimidine-5-carboxylate Pyrimidine Methylamino Ethyl ester 131456-61-6 0
Ethyl 4-(isopropylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate Pyridazine Isopropylsulfanyl Ethyl ester 1798746-61-8 Multiple
Ethyl 4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate Thiophene Methylsulfonyl Methylthio Not provided 13

Biological Activity

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an ethyl ester and a diethylamino group. Its structure can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This structure is important for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable anticancer properties. This compound has shown potential in inhibiting tumor cell proliferation. A study demonstrated that similar pyrimidine derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard methods, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)MIC (µg/mL)
E. coli1264
S. aureus1532
Bacillus subtilis1816

Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The mechanism involves the reduction of reactive oxygen species (ROS) and the enhancement of antioxidant enzyme activities.

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial investigated the efficacy of a related pyrimidine derivative in patients with advanced solid tumors. The results showed a significant reduction in tumor size in a subset of patients, suggesting that modifications to the diethylamino group may enhance anticancer activity .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested against standard antibiotics. It exhibited superior activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Regulation : The compound influences cell cycle checkpoints, particularly G1/S transition, leading to cell cycle arrest in cancer cells.
  • Antioxidant Activity : It enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase, reducing oxidative damage in cells.
  • Membrane Disruption : In microbial cells, it disrupts membrane integrity, leading to cell lysis and death.

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